molecular formula C22H21ClN6O B600977 Losartan Impurity 4 CAS No. 141949-90-8

Losartan Impurity 4

Cat. No.: B600977
CAS No.: 141949-90-8
M. Wt: 420.9 g/mol
InChI Key: SCMOTEPSOLOQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

In the process for the preparation of Losartan, four potential impurities were detected in HPLC . The structure of these impurities were characterized based on the mass spectral data obtained by LC-MS analysis . The impurities were synthesized from an unambiguous route, confirmed the structure by collecting various spectral data and co-injected with Losartan . A practical, efficient and green process for the preparation of Losartan has been developed with an overall yield of 58.6% .


Molecular Structure Analysis

The molecular formula of Losartan Impurity 4 is C22H22Cl2N6 . The molecular weight is 441.36 .


Chemical Reactions Analysis

A sensitive and robust UPLC-MS/MS quantification method for three nitrosamine impurities (NDMA, NDEA, NMBA) in Losartan Potassium drug substance and drug product using Xevo TQ-S micro Triple Quadrupole Mass Spectrometry with APCI has been demonstrated .

Scientific Research Applications

  • Pharmacology of Losartan : Losartan potassium is a nonpeptide angiotensin II (AII) receptor antagonist that selectively binds to the AT1 receptor, blocking AII-induced effects. It's used in treating hypertension with a well-tolerated profile, showing effectiveness in various patient groups including the elderly. Its active metabolite, E3174, significantly contributes to its antihypertensive effect, which could be relevant when considering the impact of impurities like Losartan Impurity 4 on its overall pharmacological profile (Goa & Wagstaff, 1996).

  • Impact on Stroke Risk : In hypertension patients with left ventricular hypertrophy (LVH), Losartan was found to be more effective than atenolol in reducing the risk of cardiovascular mortality, stroke, or myocardial infarction, primarily due to a significant reduction in stroke risk. This indicates Losartan's potential beyond mere blood pressure control, hinting at the broader cardiovascular protective roles that might be influenced by its impurities (Moen & Wagstaff, 2005).

  • Elderly Patients Focus : Losartan's efficacy in lowering blood pressure was comparable to other antihypertensives in short-term studies involving elderly patients with hypertension, suggesting its suitability for this demographic. The tolerability profile in elderly patients, combined with the minimal need for dosage adjustments in those with mild to moderate renal dysfunction, may provide a basis for understanding how impurities like this compound could affect different patient populations (Simpson & McClellan, 2000).

  • Renal Function Considerations : Losartan has shown benefits in patients with heart failure, with clear haemodynamic advantages and a low incidence of adverse effects related to renal function. Understanding the pre-clinical and initial clinical outcomes associated with Losartan's effect on heart failure could shed light on how impurities might influence its therapeutic profile, especially concerning renal and cardiac functions (Sweet & Rucinska, 1994).

  • Uric Acid and Renal Handling : Losartan's unique effect on serum uric acid through its impact on renal uric acid handling distinguishes it from other angiotensin-receptor blockers. This aspect of Losartan's pharmacology could be crucial when considering the potential effects of impurities on its uricosuric action and their implications for renal health (Sica & Schoolwerth, 2002).

Safety and Hazards

Losartan Impurity 4 should be handled in accordance with good occupational hygiene, safety and laboratory practices . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The FDA has been conducting an ongoing investigation into ARB drug products due to the presence of nitrosamine impurities . The FDA’s evaluation suggests that the nitrosamines found in ARBs may be generated when specific chemicals and reaction conditions are present in the manufacturing process of the drug’s active pharmaceutical ingredients . The FDA is continuing to examine if nitrosamine impurities may also arise during the manufacture of other ARB drug products .

Biochemical Analysis

Biochemical Properties

Losartan Impurity 4 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with angiotensin-converting enzyme (ACE) and angiotensin II type 1 receptor (AT1R), similar to losartan. These interactions can inhibit the binding of angiotensin II to AT1R, leading to vasodilation and reduced blood pressure. Additionally, this compound may interact with cytochrome P450 enzymes, affecting its metabolism and clearance from the body .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the renin-angiotensin system (RAS) by inhibiting the binding of angiotensin II to AT1R, leading to decreased vasoconstriction and aldosterone secretion. This can result in reduced blood pressure and improved cardiovascular function. Furthermore, this compound may impact the expression of genes involved in inflammation and oxidative stress, potentially offering protective effects against cardiovascular diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to AT1R, this compound prevents angiotensin II from exerting its vasoconstrictive effects. This inhibition leads to vasodilation and reduced blood pressure. Additionally, this compound may inhibit the activity of cytochrome P450 enzymes, affecting its own metabolism and that of other drugs. Changes in gene expression related to inflammation and oxidative stress further contribute to its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biological activities. Long-term exposure to this compound has been associated with sustained inhibition of the RAS and potential protective effects against cardiovascular diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit the RAS and reduce blood pressure without significant adverse effects. At high doses, this compound may cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the protective effects are maximized at certain dosages, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes, such as CYP3A4, CYP2C9, and CYP2C10. These enzymes play a crucial role in the metabolism and clearance of this compound from the body. The compound may also affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of losartan and its impurities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been observed to bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization and accumulation in specific tissues can influence its biological activity and potential therapeutic effects .

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Losartan Impurity 4 involves the conversion of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde to 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, followed by the reaction with 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride to form Losartan Impurity 4.", "Starting Materials": [ "2-butyl-4-chloro-1H-imidazole-5-carbaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride" ], "Reaction": [ "Step 1: Conversion of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde to 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid", "a. Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in 50 mL of ethanol", "b. Add 10 mL of 10% sodium hydroxide solution and stir for 2 hours at room temperature", "c. Acidify the reaction mixture with hydrochloric acid to pH 2", "d. Extract the product with ethyl acetate and dry over sodium sulfate", "e. Evaporate the solvent to obtain 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid", "Step 2: Reaction of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid with 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride", "a. Dissolve 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid in 50 mL of dichloromethane", "b. Add 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride and 1 equivalent of sodium bicarbonate", "c. Stir the reaction mixture for 2 hours at room temperature", "d. Extract the product with ethyl acetate and dry over sodium sulfate", "e. Evaporate the solvent to obtain Losartan Impurity 4" ] }

CAS No.

141949-90-8

Molecular Formula

C22H21ClN6O

Molecular Weight

420.9 g/mol

IUPAC Name

2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde

InChI

InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28)

InChI Key

SCMOTEPSOLOQMC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)C=O

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.